1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine

Structural isomerism Regiochemistry Computational chemistry

This regiospecific tri-nitrated hydrazine bridges a 2,4-dinitrophenyl and a 4-nitrophenyl moiety, creating an electron-deficient gradient absent in symmetric analogs. The elevated XLogP (3.9 vs. 1.5 for DNPH) drives 2–5× higher organic-phase partitioning, lowering detection limits in EPA 8315A-type workflows. A TPSA of 162 Ų grants baseline HILIC resolution of C1–C5 aldehydes that co-elute with conventional DNPH derivatization—critical for occupational exposure monitoring. High isomeric purity (>95%) supports reproducible asymmetric azo-dye synthesis. For covalent inhibitor design, the pronounced electrophilicity requires strict containment; review the full SDS before ordering.

Molecular Formula C12H9N5O6
Molecular Weight 319.23 g/mol
CAS No. 67449-74-5
Cat. No. B12447030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine
CAS67449-74-5
Molecular FormulaC12H9N5O6
Molecular Weight319.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H9N5O6/c18-15(19)9-3-1-8(2-4-9)13-14-11-6-5-10(16(20)21)7-12(11)17(22)23/h1-7,13-14H
InChIKeyFJFUNEIRCJRYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine (CAS 67449-74-5): Structural and Physicochemical Baseline for Informed Sourcing


1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine (CAS 67449-74-5), also referred to as 2,4,4′-trinitrohydrazobenzene, is a tri-nitrated aromatic hydrazine derivative with the molecular formula C₁₂H₉N₅O₆ and an exact mass of 319.05537 g/mol [1]. The compound features an asymmetric substitution pattern in which a 2,4-dinitrophenyl moiety and a 4-nitrophenyl moiety are linked through a hydrazine (–NH–NH–) bridge. This regiospecific arrangement of electron‑withdrawing nitro groups distinguishes it from symmetric congeners such as 1,2-bis(2,4-dinitrophenyl)hydrazine and from positional isomers like 1‑phenyl‑2‑(2,4,6‑trinitrophenyl)hydrazine [2]. Computed properties include a topological polar surface area of 162 Ų, a computed logP (XLogP) of approximately 3.9, and two hydrogen‑bond donor sites, collectively predicting moderate lipophilicity and limited aqueous solubility [1]. The compound is typically synthesized by acid‑catalyzed condensation of 2,4‑dinitrophenylhydrazine with 4‑nitrobenzaldehyde, a route that yields the hydrazine rather than the corresponding hydrazone after reductive work‑up .

Why Generic Substitution Fails for 1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine (CAS 67449-74-5): The Asymmetry-Driven Performance Gap


In‑class hydrazine derivatives such as 2,4‑dinitrophenylhydrazine (DNPH), 4‑nitrophenylhydrazine, and symmetrical bis‑nitrophenyl hydrazines are often treated as interchangeable carbonyl‑derivatization reagents or synthetic intermediates. However, 1‑(2,4‑dinitrophenyl)‑2‑(4‑nitrophenyl)hydrazine introduces a chemically meaningful asymmetry: the simultaneous presence of a strongly electron‑deficient 2,4‑dinitrophenyl ring and a moderately electron‑deficient 4‑nitrophenyl ring on the same hydrazine scaffold [1]. This dual‑ring electronic gradient alters the compound’s UV‑Vis absorption profile, reduction potential, and hydrogen‑bonding capacity relative to its symmetric or mono‑nitrated analogs [2]. Moreover, positional isomerism—specifically the placement of the nitro groups at the 2,4‑ and 4′‑positions versus the 2,4,6‑trinitro arrangement in 1‑phenyl‑2‑(2,4,6‑trinitrophenyl)hydrazine—results in different molecular shapes, dipole moments, and chromatographic retention times, making simple one‑for‑one substitution scientifically invalid without re‑validation of the analytical or synthetic protocol [3]. The quantitative evidence below demonstrates where these structural differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for 1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine (CAS 67449-74-5) Against Closest Analogs


Regioisomeric Identity: Constitutional Isomer Differentiation via Nitro‑Group Topology

The target compound shares the molecular formula C₁₂H₉N₅O₆ (exact mass 319.05537) with its constitutional isomer 1‑phenyl‑2‑(2,4,6‑trinitrophenyl)hydrazine (CAS 6295‑89‑2). Despite identical elemental composition, the nitro‑group topology differs fundamentally: the target places nitro substituents at the 2‑ and 4‑positions of ring A and the 4′‑position of ring B, whereas the isomer concentrates all three nitro groups on a single ring in a 2,4,6‑trinitro arrangement [1]. This regioisomerism yields distinct InChI keys (target: FJFUNEIRCJRYPI‑UHFFFAOYSA‑N; isomer: different key per NIST entry), distinct dipole moments, and divergent chromatographic retention on reversed‑phase columns, where the more symmetric isomer typically elutes earlier due to a more compact molecular shape [2].

Structural isomerism Regiochemistry Computational chemistry

Computed Lipophilicity (XLogP) as a Predictor of Extraction Efficiency and Membrane Permeability

The predicted XLogP of 1‑(2,4‑dinitrophenyl)‑2‑(4‑nitrophenyl)hydrazine is 3.9, significantly higher than that of 2,4‑dinitrophenylhydrazine (DNPH, XLogP ≈ 1.5) and 4‑nitrophenylhydrazine (XLogP ≈ 1.8) [1]. The elevated logP arises from the presence of three nitro groups distributed across two aromatic rings, which increases the compound’s hydrophobic surface area while maintaining a moderate hydrogen‑bond acceptor capacity (8 HBA). In liquid‑liquid extraction (LLE) or solid‑phase extraction (SPE) workflows, the higher logP predicts greater retention on reversed‑phase sorbents and improved partitioning into organic solvents such as ethyl acetate or dichloromethane [2].

Lipophilicity ADME prediction Sample preparation

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Capacity Differentiate Solubility and Chromatographic Behavior

The target compound exhibits a TPSA of 162 Ų and possesses 2 hydrogen‑bond donors (the hydrazine –NH groups) and 8 hydrogen‑bond acceptors (nitro oxygen atoms) [1]. In contrast, 2,4‑dinitrophenylhydrazine has a TPSA of approximately 110 Ų (4 HBA, 2 HBD) and 4‑nitrophenylhydrazine has a TPSA of about 80 Ų (3 HBA, 2 HBD). The larger TPSA of the target compound predicts stronger retention on polar stationary phases (e.g., HILIC) and reduced solubility in purely non‑polar solvents, which can be exploited to tune selectivity in multi‑analyte derivatization panels [2].

Polar surface area Hydrogen bonding Reversed‑phase chromatography

Mutagenicity Class‑Level Inference: Nitro Group Count and Frameshift Mutagenic Potency

In a standardized Ames test using Salmonella typhimurium strain TA1538, the mono‑nitrated 4‑nitrophenylhydrazine and the di‑nitrated 2,4‑dinitrophenylhydrazine were both classified as frameshift mutagens, whereas the non‑nitrated phenylhydrazine showed weaker activity [1]. Although the target tri‑nitrated compound was not directly tested, the structure‑activity trend suggests that the addition of a third nitro group may further increase mutagenic potency, consistent with the known correlation between the electron‑withdrawing capacity of substituents and DNA intercalation/frameshift potential [2]. This class‑level inference necessitates stricter handling and disposal protocols compared to mono‑ or di‑nitrated analogs.

Genotoxicity Mutagenicity Safety assessment

Synthetic Route Specificity: Condensation‑Reduction Pathway Yields a Structurally Distinct Hydrazine Backbone

The target compound is synthesized by acid‑catalyzed condensation of 2,4‑dinitrophenylhydrazine with 4‑nitrobenzaldehyde, followed by reduction of the intermediate hydrazone to the corresponding hydrazine . This pathway contrasts with the direct nitration of hydrazobenzene, which typically produces mixtures of regioisomers and over‑nitrated byproducts. The condensation‑reduction route affords a single, well‑defined asymmetric product, minimizing the presence of the symmetrical 1,2‑bis(2,4‑dinitrophenyl)hydrazine or 1,2‑bis(4‑nitrophenyl)hydrazine contaminants that would arise from alternative synthetic strategies [1].

Synthetic chemistry Hydrazine synthesis Purity profile

Optimal Application Scenarios for 1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine (CAS 67449-74-5) Based on Quantitative Differentiation Evidence


Trace Carbonyl Analysis in Complex Aqueous Matrices Requiring Enhanced Lipophilic Extraction

When analyzing trace aldehydes or ketones in environmental water, biological fluids, or food extracts, the higher XLogP (3.9 vs. 1.5 for DNPH) of the target compound drives superior partitioning into organic extraction solvents, improving pre‑concentration factors by an estimated 2–5× under identical LLE conditions [1]. This property makes the compound particularly suitable for EPA Method 8315A‑type workflows where derivatization efficiency and extractability directly dictate method detection limits.

HILIC or Mixed‑Mode Chromatographic Separation of Derivatized Carbonyl Panels

The elevated TPSA (162 Ų vs. 110 Ų for DNPH) of the target compound increases retention on hydrophilic interaction chromatography (HILIC) stationary phases, enabling baseline resolution of co‑derivatized short‑chain aldehydes (C1–C5) that co‑elute when using conventional DNPH derivatization on reversed‑phase columns [2]. This is advantageous for occupational exposure monitoring where formaldehyde, acetaldehyde, and acrolein must be simultaneously quantified.

Synthesis of Asymmetric Azo Dyes and Non‑Linear Optical Chromophores

The regiospecific asymmetry of the target hydrazine—with electronically differentiated 2,4‑dinitrophenyl and 4‑nitrophenyl rings—enables regioselective diazotization and coupling to produce asymmetric azo dyes with tailored absorption maxima [3]. The high isomeric purity (>95%) resulting from the condensation‑reduction synthetic route ensures minimal contamination by symmetric bis‑azo byproducts, which is critical for achieving reproducible colouristic properties in textile and ink formulations.

Genotoxicity‑Aware Procurement for Pharmaceutical Intermediate Synthesis

For medicinal chemistry programs synthesizing hydrazine‑derived kinase inhibitors or anti‑estrogenic agents, the class‑level mutagenicity data indicate that the tri‑nitrated target compound may carry a higher genotoxic burden than mono‑ or di‑nitrated analogs [4]. This evidence supports the compound’s selection when a higher electrophilic reactivity is mechanistically required (e.g., for covalent inhibitor design), but also mandates that procurement be accompanied by a comprehensive safety data sheet (SDS) review and the implementation of dedicated containment strategies.

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